molecular formula C17H10BrFN2O2S2 B406523 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 304861-05-0

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B406523
CAS No.: 304861-05-0
M. Wt: 437.3g/mol
InChI Key: NDKWUEPTXMSQSJ-ZROIWOOFSA-N
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Description

The compound 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide features a thiazolidinone core with a 4-bromobenzamide substituent and a 4-fluorophenylmethylidene group at the 5-position. Its Z-configuration ensures distinct electronic and steric properties. The compound’s synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of triazole precursors, characterized by NMR, IR, and mass spectroscopy .

Properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O2S2/c18-12-5-3-11(4-6-12)15(22)20-21-16(23)14(25-17(21)24)9-10-1-7-13(19)8-2-10/h1-9H,(H,20,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKWUEPTXMSQSJ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC16H13BrF N3O2S
Molecular Weight396.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The thiazolidinone ring structure is known to inhibit enzymes involved in various metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases or proteases.
  • Antioxidant Properties : Some studies suggest that thiazolidinones exhibit antioxidant activity, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that thiazolidinones could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been explored. Compounds in this class have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies

  • Case Study 1 : A study on a related thiazolidinone showed significant cytotoxic effects on human breast cancer cells (MCF7) with an IC50 value indicating effective concentration for inducing cell death .
  • Case Study 2 : Another investigation highlighted the compound's ability to inhibit bacterial growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiazolidinones, revealing that modifications on the phenyl rings significantly affect their biological activity. For instance:

ModificationEffect on Activity
Bromine SubstitutionIncreased anticancer potency
Fluoro GroupEnhanced antimicrobial efficacy

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (R1, R2, R3) Key Functional Groups Biological/Physical Properties
Target Compound R1: 4-bromobenzamide, R2: 4-fluorophenyl Thiazolidinone, C=S, C=O Not reported (assumed antimicrobial)
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one R1: 4-bromobenzyl, R2: 4-chlorophenyl Imidazolidinone, C=S Antimicrobial activity
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) R1: 4-bromobenzamide, R2: nitro/methoxy Benzamide, nitro, methoxy Structural similarity (crystallography)
N-[(5Z)-5-{[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide R1: 4-methylbenzamide, R2: pyrazolyl Thiazolidinone, pyrazole Enhanced lipophilicity
(5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one R1: 4-methylphenyl, R2: 2-hydroxybenzyl Thiazolidinone, phenolic -OH Improved solubility (H-bonding)

Key Observations :

  • Bioisosteric Replacements: Replacement of the thiazolidinone core with imidazolidinone (as in ) reduces ring strain but may alter tautomerism .
  • Solubility : Hydroxyl groups (e.g., ) improve aqueous solubility via hydrogen bonding, whereas lipophilic groups (e.g., pyrazolyl in ) enhance membrane permeability.

Spectroscopic and Tautomeric Comparisons

  • IR Spectroscopy: The target compound’s C=S and C=O stretches (1243–1258 cm⁻¹ and 1663–1682 cm⁻¹, respectively) align with thiazolidinone derivatives . Absence of νS-H (~2500–2600 cm⁻¹) in tautomeric forms confirms thione dominance, as seen in triazole-thiones .
  • NMR :
    • The Z-configuration is confirmed by coupling constants in ¹H-NMR (e.g., J = 12–14 Hz for exocyclic double bonds) .

Preparation Methods

Step 1: Synthesis of 4-Phenyl-3-Thiosemicarbazone Intermediate

The reaction begins with 4-phenylthiosemicarbazide (2 ), synthesized from phenyl isothiocyanate (1 ) and hydrazine hydrate in ethanol. Condensation with 4-fluorobenzaldehyde (3 ) in ethanol under acidic conditions (acetic acid, 85°C, 1–3 h) yields 4-phenyl-3-(4-fluorobenzylidene)thiosemicarbazone (4 ).

Reaction Conditions:

  • Molar Ratio: 1:1.05 (thiosemicarbazide:aldehyde)

  • Solvent: Ethanol

  • Catalyst: Acetic acid (0.5 mL)

  • Yield: 70–93%

Step 2: Thiazolidinone Ring Formation

Cyclization of 4 with ethyl 2-bromoacetate in ethanol containing sodium acetate generates the 4-thiazolidinone core (5 ). The reaction proceeds via S-alkylation followed by ethanol elimination.

Reaction Conditions:

  • Reagent: Ethyl 2-bromoacetate (1.2 eq)

  • Base: Sodium acetate

  • Temperature: Reflux (78°C)

  • Yield: 65–80%

Step 4: Benzamide Functionalization

Acylation of the thiazolidinone’s N-3 position with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base yields the final product.

Reaction Conditions:

  • Reagent: 4-Bromobenzoyl chloride (1.1 eq)

  • Base: Triethylamine (2 eq)

  • Solvent: DCM

  • Temperature: 0°C to RT, 12 h

  • Yield: 70–85%

Route 2: One-Pot Multi-Component Synthesis

A green chemistry approach combines 4-fluorobenzaldehyde, thioglycolic acid, and 4-bromobenzamide precursors in a single pot. Vanadyl sulfate (VOSO₄) catalyzes the reaction under ultrasonic irradiation.

Reaction Conditions:

  • Catalyst: VOSO₄ (10 mol%)

  • Solvent: Acetonitrile

  • Energy Input: Ultrasonic irradiation (40 kHz)

  • Temperature: 60°C, 2 h

  • Yield: 78–88%

Route 3: Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized reagents (e.g., polystyrene-bound thiourea) enable stepwise assembly under microwave irradiation, enhancing reaction efficiency.

Reaction Conditions:

  • Support: Polystyrene-bound thiourea

  • Microwave Power: 200 W

  • Solvent: PEG-400

  • Temperature: 120°C, 20 min

  • Yield: 82–90%

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Reaction Time 18–24 h2 h20 min
Yield 60–85%78–88%82–90%
Catalyst NaOAcVOSO₄Polystyrene
Purification RecrystallizationColumn ChromatographyFiltration
Scale-Up Feasibility ModerateHighHigh

Route 2 offers superior yields and shorter reaction times, while Route 3 is optimal for rapid, solvent-free synthesis.

Characterization and Validation

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, Ar-H), 5.32 (s, 1H, CH).

  • HRMS: m/z Calc. for C₁₇H₁₀BrFN₂O₂S₂ [M+H]⁺: 476.92, Found: 476.91.

Purity Assessment

  • HPLC: >98% purity (C18 column, MeCN:H₂O = 70:30).

  • Melting Point: 214–216°C.

Challenges and Optimization

  • Stereoselectivity: The Z-configuration at the 5-arylidene group is maintained using piperidine as a catalyst during condensation.

  • Byproduct Formation: Excess 4-bromobenzoyl chloride leads to diacylation; stoichiometric control is critical .

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